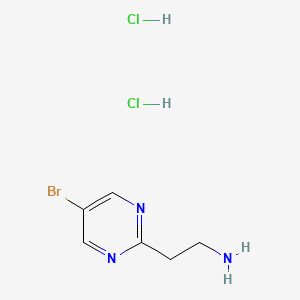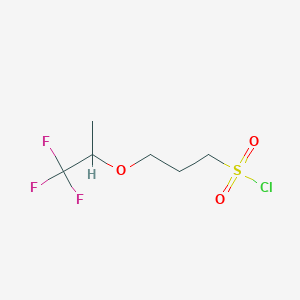![molecular formula C14H9BrN2O2 B13528147 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a pyridin-3-ylmethyl group, and a dihydroisoindole-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2,3-dihydro-1H-isoindole-1,3-dione, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with pyridin-3-ylmethylamine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced isoindole derivatives.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Chloroform, dichloromethane, dimethylformamide.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties. Research may include screening for activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 5-chloro-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C14H9BrN2O2 |
|---|---|
Molekulargewicht |
317.14 g/mol |
IUPAC-Name |
5-bromo-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-3-4-11-12(6-10)14(19)17(13(11)18)8-9-2-1-5-16-7-9/h1-7H,8H2 |
InChI-Schlüssel |
SKJXUVRASVIPLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


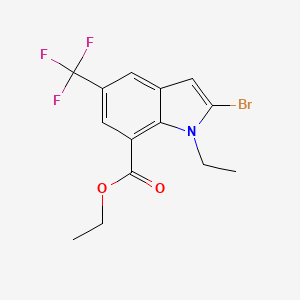


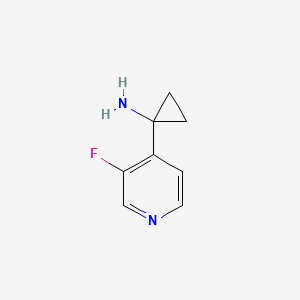


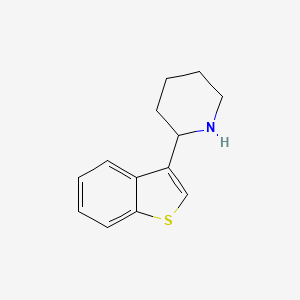
![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)
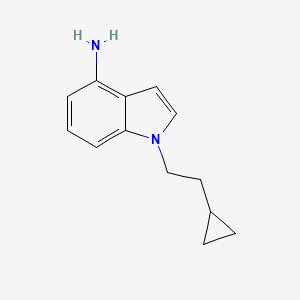
![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
